Difluoroacetyl fluoride

Vue d'ensemble

Description

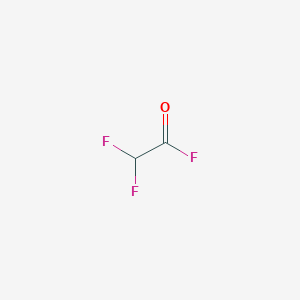

Difluoroacetyl fluoride is a chemical compound with the molecular formula C₂HF₃O and a molecular weight of 98.0239 g/mol . It is a colorless, volatile liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both fluorine and acyl fluoride functional groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Difluoroacetyl fluoride can be synthesized through several methods. One common method involves the reaction of 1,1,2,2-tetrafluoroethyl ethyl ether with a catalyst under specific conditions. The reaction typically occurs at temperatures between 140-160°C . Another method involves the reaction of trichloroethylene with oxygen in the presence of a trialkyl boron catalyst to produce dichloroacetyl chloride, which is then fluorinated to form this compound .

Industrial Production Methods

Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The use of rare earth metal oxides as catalysts is common in industrial settings . These methods are designed to be efficient and cost-effective, making this compound readily available for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

Difluoroacetyl fluoride undergoes several types of chemical reactions, including:

Addition Reactions: It reacts with hydrogen fluoride (HF) in superacidic media to form oxonium species.

Decomposition Reactions: The compound can decompose thermally, leading to the formation of carbon monoxide and formyl fluoride.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen fluoride and strong Lewis acids like antimony pentafluoride (SbF₅) . These reactions often require low temperatures and controlled environments to ensure the stability of the products.

Major Products Formed

The major products formed from reactions involving this compound include protonated α-fluoroalcohols and various fluorinated organic compounds .

Applications De Recherche Scientifique

Organic Synthesis

Building Block for Fluorinated Compounds

DFAF serves as a crucial building block in the synthesis of complex fluorinated compounds. Its reactivity allows for the formation of various derivatives, which are essential in pharmaceutical and agrochemical research.

- Synthesis of Difluoromethyl-Substituted Compounds : DFAF is used to synthesize difluoromethyl-substituted pyrazol-4-ylcarboxylic acids and their esters, which are valuable for developing new drugs.

- Precursor for Perfluoro Vinyl Ethers : It acts as a precursor for creating perfluoro vinyl ethers that contain carboxylic acid groups, enhancing the functional diversity of fluorinated molecules.

Chemical Biology

Study of Enzyme Mechanisms

DFAF is instrumental in chemical biology, particularly in studying enzyme mechanisms and developing enzyme inhibitors. Its ability to react with nucleophiles makes it suitable for probing enzyme active sites.

- Enzyme Inhibitors : Research has shown that DFAF can be used to design inhibitors that target specific enzymes, providing insights into metabolic pathways and potential therapeutic targets.

Materials Science

Production of Specialized Materials

In materials science, DFAF contributes to producing materials with unique properties, such as high thermal stability and resistance to chemical degradation.

- Fluorinated Polymers : The incorporation of DFAF into polymer matrices enhances their thermal and chemical resistance, making them suitable for applications in harsh environments.

Feasible Synthetic Routes

DFAF can be synthesized through several methods, including:

- Thermal Decomposition : DFAF can be obtained by the thermal decomposition of 1-alkoxy-1,1,2,2-tetrafluoroethane (ATFE), which serves as a precursor .

- Chlorination Reactions : It can also be converted into difluoroacetyl chloride through chlorination processes involving calcium chloride .

Case Study 1: Synthesis of Difluoromethyl Compounds

A study demonstrated the effective use of DFAF in synthesizing difluoromethyl-substituted compounds through palladium-catalyzed reactions. This method not only improved yields but also allowed for the introduction of difluoromethyl groups into complex organic frameworks.

Case Study 2: Enzyme Inhibition

Research involving DFAF has led to the development of novel enzyme inhibitors targeting specific metabolic pathways. By modifying the structure of DFAF, researchers were able to enhance the binding affinity of these inhibitors to their respective enzymes, showcasing its potential in drug development.

Data Table: Applications Overview

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Organic Synthesis | Synthesis of fluorinated compounds | Versatile building block |

| Chemical Biology | Development of enzyme inhibitors | Insight into enzyme mechanisms |

| Materials Science | Production of high-stability polymers | Enhanced thermal and chemical resistance |

Mécanisme D'action

The mechanism of action of difluoroacetyl fluoride involves its reactivity with nucleophiles and electrophiles. The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles. Additionally, it can participate in electrophilic addition reactions, particularly in the presence of strong acids . The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of intermediate species.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to difluoroacetyl fluoride include:

Trifluoroacetyl fluoride: Another fluorinated acyl fluoride with similar reactivity.

Acetyl fluoride: A less fluorinated analog with different reactivity patterns.

Uniqueness

This compound is unique due to its specific combination of fluorine atoms and acyl fluoride functional groups, which confer distinct reactivity and stability characteristics. This makes it particularly useful in specialized chemical syntheses and industrial applications .

Activité Biologique

Difluoroacetyl fluoride (DFAF), with the chemical formula C₂HF₃O, is a fluorinated compound that has garnered attention due to its unique reactivity and potential applications in various fields, including organic synthesis, chemical biology, and materials science. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and relevant research findings.

This compound is characterized by its ability to react with nucleophiles and electrophiles, making it a versatile reagent in organic synthesis. The compound can undergo nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles. Additionally, it can participate in electrophilic addition reactions, particularly in the presence of strong acids.

| Property | Value |

|---|---|

| Molecular Formula | C₂HF₃O |

| Molecular Weight | 98.0239 g/mol |

| Boiling Point | Not specified |

| Density | Not specified |

Applications in Organic Synthesis

This compound serves as a crucial building block in synthesizing various fluorinated compounds. Its applications include:

- Synthesis of Difluoromethyl-Substituted Compounds : DFAA is used to prepare difluoromethyl-substituted pyrazol-4-ylcarboxylic acids and their esters.

- Palladium-Catalyzed Reactions : It plays a significant role in palladium-catalyzed decarbonylative difluoromethylation reactions, which are essential for developing complex organic molecules .

- Production of Fluorinated Materials : DFAA contributes to creating specialized materials with high thermal stability and resistance to chemical degradation.

Biological Activity and Toxicological Studies

The biological activity of this compound has been studied primarily concerning its safety and potential toxicity. Research indicates that fluoride compounds can exhibit strong antibacterial effects by inhibiting key enzymes such as enolase and F-ATPase. These interactions can impair bacterial metabolism and reduce glucose transport into cells . However, there are concerns regarding the toxicity of fluoride compounds, including this compound, particularly at high doses.

Table 2: Toxicological Data on Fluoride Compounds

| Study Type | Findings |

|---|---|

| Enzyme Inhibition | Inhibits enolase and F-ATPase |

| Acute Toxicity | As little as 5 mgF/kg can be life-threatening |

| Chronic Exposure | Long-term exposure linked to various health issues |

Case Studies

- Enzymatic Inhibition : A study demonstrated that this compound could inhibit bacterial enolase, leading to reduced glucose metabolism in Streptococcus mutans, a common cariogenic bacterium. This inhibition suggests potential applications in dental health products aimed at reducing cavities .

- Fluoride Toxicity : Research has shown that exposure to high levels of fluoride can lead to hypocalcemia due to the formation of insoluble calcium fluoride in the body. This condition can cause severe physiological disturbances and highlights the importance of monitoring exposure levels .

Propriétés

IUPAC Name |

2,2-difluoroacetyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3O/c3-1(4)2(5)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRLSHTZUJTXOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381191 | |

| Record name | 2,2-difluoroacetyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2925-22-6 | |

| Record name | 2,2-difluoroacetyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of difluoroacetyl fluoride in organic synthesis?

A1: this compound serves as a valuable building block in synthesizing various fluorinated compounds. One prominent application is in preparing difluoromethyl-substituted pyrazol-4-ylcarboxylic acids and their esters []. It also acts as a precursor for synthesizing perfluoro vinyl ether containing a carboxylic acid group by producing compounds like α-methoxycarbonyl this compound and 3,3,3-trichloro difluoropropionyl fluoride []. Additionally, it plays a crucial role in developing a palladium-catalyzed decarbonylative difluoromethylation reaction for aryl neopentylglycol boronate esters [].

Q2: How is this compound synthesized?

A2: this compound can be synthesized through a two-step process [, ]. First, dichloroacetyl chloride reacts with hydrofluoric acid in a gaseous phase using a chromium-based catalyst. This reaction yields this compound, which is then hydrolyzed in the subsequent step to obtain difluoroacetic acid.

Q3: What is known about the thermal decomposition of difluoroacetic acid, a product of this compound hydrolysis?

A3: The thermal decomposition of difluoroacetic acid, studied between 254–382 °C using silica, primarily yields carbon monoxide, formyl fluoride, carbon dioxide, silicon tetrafluoride, and this compound []. This decomposition is believed to initiate with the elimination of hydrogen fluoride, followed by the formation of carbon monoxide and formyl fluoride, which then further decomposes.

Q4: Are there any spectroscopic studies on this compound?

A4: Yes, infrared and Raman spectroscopy have been employed to study the conformational stability of this compound []. These studies, combined with normal coordinate analysis, ab initio calculations, and vibrational assignments, provide insights into the molecule's structural features.

Q5: Has the rotational isomerism of this compound been investigated?

A5: Yes, microwave spectroscopy has been used to study the rotational isomerism of this compound []. This research delves into understanding the different spatial arrangements of atoms within the molecule and their relative energies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.